molecular formula C17H19BrN2O3 B5162151 (E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B5162151
M. Wt: 379.2 g/mol
InChI Key: HKJHWLRVULMLIS-KPKJPENVSA-N
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Description

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is a synthetic organic compound characterized by the presence of a bromo, hydroxy, and methoxy substituted phenyl ring, a cyano group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate intermediate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromo, hydroxy, and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylene]-4-(tert-butyl)benzenecarbohydrazide
  • Methyl 3-[(E)-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino]benzoate

Uniqueness

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is unique due to its specific combination of functional groups and structural features. The presence of the cyano group and the cyclohexyl moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c1-23-15-9-13(18)8-11(16(15)21)7-12(10-19)17(22)20-14-5-3-2-4-6-14/h7-9,14,21H,2-6H2,1H3,(H,20,22)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJHWLRVULMLIS-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C(C#N)C(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C(\C#N)/C(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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